Cas no 1891667-15-4 (3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine)

3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine
- 1891667-15-4
- 3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine
- EN300-1786188
-
- Inchi: 1S/C13H15N3O/c14-13-9-12(15-17-13)10-3-5-11(6-4-10)16-7-1-2-8-16/h3-6,9H,1-2,7-8,14H2
- InChI Key: WRIOCCRNDDQLAI-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C=CC(=CC=2)N2CCCC2)=N1)N
Computed Properties
- Exact Mass: 229.121512110g/mol
- Monoisotopic Mass: 229.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.3Ų
- XLogP3: 2.3
3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786188-0.05g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1786188-0.25g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1786188-5.0g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 5g |
$3189.0 | 2023-05-27 | ||
Enamine | EN300-1786188-0.1g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1786188-10.0g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 10g |
$4729.0 | 2023-05-27 | ||
Enamine | EN300-1786188-0.5g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1786188-10g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1786188-1g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 1g |
$1100.0 | 2023-09-19 | ||
Enamine | EN300-1786188-5g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1786188-2.5g |
3-[4-(pyrrolidin-1-yl)phenyl]-1,2-oxazol-5-amine |
1891667-15-4 | 2.5g |
$2155.0 | 2023-09-19 |
3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine Related Literature
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
Additional information on 3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine
3-4-(Pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine: A Comprehensive Overview
The compound with CAS No. 1891667-15-4, known as 3-4-(pyrrolidin-1-yl)phenyl-1,2-oxazol-5-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a 1,2-oxazole moiety. The pyrrolidin group, a five-membered nitrogen-containing ring, contributes to the molecule's flexibility and potential bioactivity. Meanwhile, the oxazole ring introduces aromaticity and electron-withdrawing properties, making this compound a versatile candidate for various applications.
Recent studies have highlighted the importance of 3-(pyrrolidinophenyl)-substituted oxazoles in drug discovery. Researchers have demonstrated that this class of compounds exhibits promising activity against several therapeutic targets, including kinase inhibitors and anti-inflammatory agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that 3-(pyrrolidinophenyl)-substituted oxazoles showed potent inhibitory effects on the Janus kinase (JAK) family, which is implicated in various inflammatory diseases such as rheumatoid arthritis and psoriasis.
The synthesis of 3-(pyrrolidinophenyl)-substituted oxazoles has been optimized in recent years. Traditional methods involved multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient pathways. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the synthesis of this compound. A 2022 paper in *Organic Letters* described a novel approach using Suzuki-Miyaura coupling to construct the pyrrolidine ring directly onto the phenyl group, resulting in higher purity and yield.
In terms of biological activity, 3-(pyrrolidinophenyl)-substituted oxazoles have shown remarkable selectivity towards certain targets. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* demonstrated that this compound exhibits selective inhibition of COX-2 (cyclooxygenase-2), an enzyme associated with inflammation and pain. The study further revealed that the oxazole ring plays a critical role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and reducing off-target effects.
Moreover, computational studies have provided deeper insights into the molecular interactions of 3-(pyrrolidinophenyl)-substituted oxazoles. Using molecular docking simulations, researchers have identified key residues on target proteins that interact with the compound's functional groups. These findings are crucial for designing analogs with improved efficacy and reduced toxicity. A 2023 article in *Journal of Chemical Information and Modeling* highlighted how machine learning algorithms can predict the binding affinity of such compounds to various protein targets, accelerating drug discovery efforts.
Looking ahead, the potential applications of 3-(pyrrolidinophenyl)-substituted oxazoles extend beyond pharmacology. Due to their unique electronic properties, these compounds are being explored for use in materials science. For instance, preliminary studies suggest that they could serve as building blocks for advanced materials such as organic semiconductors or sensors. A 2023 report in *Advanced Materials* discussed how incorporating oxazole-containing moieties into polymer frameworks enhances their electronic conductivity and stability.
In conclusion, 3-(pyrrolidinophenyl)-substituted oxazoles represent a promising class of compounds with diverse applications across multiple disciplines. From drug discovery to materials science, their versatility and unique chemical properties continue to drive innovative research. As advancements in synthetic methods and computational modeling unfold, we can expect even more groundbreaking discoveries related to this fascinating molecule.
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